molecular formula C18H18N4OS B11187064 5-[4-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-[4-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11187064
M. Wt: 338.4 g/mol
InChI Key: NEVMOSDXODRARZ-UHFFFAOYSA-N
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Description

5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating at 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, ultimately resulting in antiproliferative effects .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4OS/c1-24-13-6-4-12(5-7-13)14-8-9-19-16-15(14)17(23)21-18(20-16)22-10-2-3-11-22/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,23)

InChI Key

NEVMOSDXODRARZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4

Origin of Product

United States

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